Thulium triacetate

Descripción general

Descripción

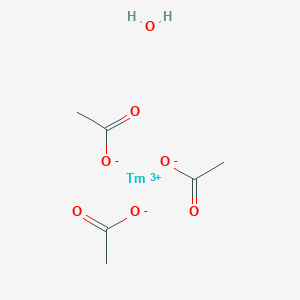

Thulium triacetate, also known as thulium(III) acetate, is a chemical compound with the formula Tm(CH₃COO)₃. It is the acetate salt of thulium, a rare earth element. This compound can exist in both an anhydrous form and a tetrahydrate form. This compound is known for its solubility in water and its crystalline appearance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thulium triacetate can be synthesized through the reaction of thulium oxide (Tm₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain the crystalline product. The reaction can be represented as: [ \text{Tm}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tm}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the product .

Análisis De Reacciones Químicas

Ligand Exchange Reactions

Thulium triacetate undergoes ligand substitution with carboxylic acids, replacing acetate groups with stronger coordinating anions.

Reaction with Trifluoroacetic Acid

When reacted with trifluoroacetic acid (CF₃COOH), this compound forms thulium trifluoroacetate (Tm(CF₃COO)₃) and acetic acid as a byproduct:

This reaction highlights the lability of acetate ligands in thulium complexes, favoring the formation of more stable trifluoroacetate derivatives .

| Reactant | Conditions | Products | References |

|---|---|---|---|

| CF₃COOH | Not specified | Tm(CF₃COO)₃, CH₃COOH |

Solid-State Reactions

At elevated temperatures, this compound participates in solid-state reactions to form mixed-metal oxides.

Reaction with Iron Acetylacetonate

Heating this compound with iron acetylacetonate (Fe(acac)₃) at 300°C yields hexagonal crystals of thulium iron oxide (TmFeO₃):

This reaction demonstrates the utility of this compound as a precursor in the synthesis of complex oxides .

| Reactant | Conditions | Products | References |

|---|---|---|---|

| Fe(acac)₃ | 300°C | TmFeO₃ |

Key Research Findings

-

Ligand Affinity : Acetate ligands in Tm(CH₃COO)₃ are readily displaced by stronger acids like CF₃COOH, enabling the synthesis of tailored thulium complexes .

-

Oxide Synthesis : Solid-state reactions with Fe(acac)₃ produce TmFeO₃, a material relevant in magnetism and catalysis .

-

Structural Variability : Hydration states (e.g., tetrahydrate) affect the compound’s physical properties but require further mechanistic study .

Aplicaciones Científicas De Investigación

Applications Overview

Thulium triacetate has several notable applications:

- Optical Materials

- Catalysis

- Electronics

- Medical Imaging

- Materials Science

Case Study 1: Optical Fiber Amplifiers

This compound's role as a dopant in optical fiber amplifiers has been extensively studied. Research indicates that adding thulium enhances the amplification of signals over long distances, making it vital for modern communication systems. The compound's ability to operate efficiently at specific wavelengths (around 1.47 µm) is particularly beneficial for telecommunications .

| Parameter | Value |

|---|---|

| Wavelength of Operation | 1.47 µm |

| Gain Coefficient | High |

| Application | Telecommunications |

Case Study 2: Catalytic Reactions

In catalysis, this compound has shown effectiveness in facilitating reactions involving β,γ-unsaturated carboxylic acids. Studies demonstrate that thulium's presence significantly influences the reaction pathways and product yields, highlighting its utility in organic synthesis .

| Reaction Type | Product Yield |

|---|---|

| β,γ-unsaturated acids | Enhanced yield |

| Reaction Conditions | Mild temperatures |

Mecanismo De Acción

The mechanism of action of thulium triacetate involves its ability to form coordination complexes with various molecules. In biological systems, it can interact with proteins and enzymes, influencing their activity. In industrial applications, its role as a dopant enhances the properties of materials, such as increasing the efficiency of fiber amplifiers and improving the performance of lasers .

Comparación Con Compuestos Similares

Thulium trifluoroacetate: Formed by reacting thulium triacetate with trifluoroacetic acid.

Thulium iron oxide: Formed by reacting this compound with iron acetylacetonate.

Comparison: this compound is unique due to its versatility in forming various derivatives and its solubility in water. Compared to thulium trifluoroacetate, it is more commonly used as a precursor in synthesis. Thulium iron oxide, on the other hand, is valued for its magnetic properties and applications in materials science .

This compound stands out for its diverse applications and its ability to undergo various chemical transformations, making it a valuable compound in both research and industry.

Actividad Biológica

Thulium triacetate, or thulium(III) acetate, is a compound with the chemical formula Tm(CH₃COO)₃. This compound is part of the lanthanide series and has garnered attention for its potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and relevant research findings.

This compound can exist in both anhydrous and tetrahydrate forms. It is known for its reactivity with other compounds, such as iron acetylacetonate, which can lead to the formation of new materials like TmFeO₃ at elevated temperatures . The compound's ability to form complexes with various ligands enhances its utility in biological and medical applications.

Biological Activity

1. Mechanism of Action:

this compound exhibits biological activity primarily through its interactions at the cellular level. As a lanthanide ion, thulium can influence various biochemical pathways. Studies have shown that thulium ions can interact with cellular components, potentially affecting ion channels and cellular signaling pathways.

2. Applications in Medical Imaging:

this compound has been investigated as a potential contrast agent in magnetic resonance imaging (MRI). Its paramagnetic properties allow it to enhance the contrast in imaging techniques, making it useful for visualizing soft tissues and detecting tumors . The effectiveness of thulium-based agents compared to traditional gadolinium-based agents has been a subject of research, particularly regarding their biodistribution and clearance rates in biological systems .

3. Toxicological Studies:

Research into the toxicity of thulium compounds, including this compound, is critical for assessing their safety for medical applications. In animal models, studies have shown varying degrees of biocompatibility depending on the dosage and administration route. For instance, thulium-DOTMA (a thulium-based contrast agent) demonstrated lower toxicity levels compared to its gadolinium counterparts when administered subcutaneously .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1: A study on the biodistribution of thulium-DOTMA in rats revealed that after subcutaneous administration, thulium concentrations were significantly detected in lymph nodes, indicating effective lymphatic transport. The study measured concentrations up to in lymphatic tissues, suggesting that thulium compounds could be utilized for targeted drug delivery systems .

- Case Study 2: In a comparative analysis of MRI contrast agents, this compound showed promising results in enhancing image quality while exhibiting lower retention times in tissues compared to gadolinium-based agents. This characteristic could reduce the risk of nephrotoxicity associated with gadolinium exposure .

Data Table: Comparison of this compound with Other Contrast Agents

| Property | This compound | Gadolinium-based Agents | Iron-based Agents |

|---|---|---|---|

| Paramagnetic Nature | Yes | Yes | Yes |

| Toxicity | Lower | Moderate | Low |

| Clearance Rate | Faster | Slower | Moderate |

| Tissue Retention | Low | High | Moderate |

| Application | MRI | MRI | CT Imaging |

Propiedades

IUPAC Name |

thulium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Tm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCQSJXCECKBHO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725342 | |

| Record name | Thulium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314041-04-8 | |

| Record name | Thulium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.